(2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol
Description
The compound (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol is a nucleoside analog derived from adenosine, featuring a naphthalen-1-ylmethyl-amino substitution at the 6-position of the purine ring. This modification enhances lipophilicity and may influence interactions with biological targets such as adenosine receptors or enzymes involved in nucleotide metabolism. The stereochemistry (2R,3S,4R,5R) ensures proper spatial alignment for binding, while the hydroxymethyl and diol groups on the tetrahydrofuran ring contribute to solubility and hydrogen-bonding capabilities .
Properties
CAS No. |
21924-65-2 |
|---|---|
Molecular Formula |
C21H21N5O4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(naphthalen-1-ylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H21N5O4/c27-9-15-17(28)18(29)21(30-15)26-11-25-16-19(23-10-24-20(16)26)22-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10-11,15,17-18,21,27-29H,8-9H2,(H,22,23,24)/t15-,17-,18-,21-/m1/s1 |
InChI Key |
FERNSXAXPLJRJD-QTQZEZTPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,4R,5R)-2-Hydroxymethyl-5-{6-[(naphthalen-1-ylmethyl)-amino]-purin-9-yl}-tetrahydro-furan-3,4-diol is a tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrofuran ring and a purine moiety. Its stereochemistry is crucial for its biological activity. The presence of hydroxymethyl and amino groups contributes to its interaction with biological targets.
- Purinergic Signaling : The compound is believed to interact with purinergic receptors, which play significant roles in cellular signaling related to immunity and inflammation. Purinergic signaling involves the metabolism of ATP and other nucleotides into adenosine, modulating various physiological processes .
- Endocrine Disruption : Studies on related tetrahydrofuran compounds have indicated potential endocrine-disrupting properties. For example, certain tetrahydrofurandiols have been shown to block sexual behavior in male rats and disrupt estrous cyclicity in females at low doses .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Tetrahydrofuran derivatives have demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative bacteria .
Case Studies
- In Vitro Studies : In vitro assays have shown that the compound can inhibit the proliferation of specific cancer cell lines at micromolar concentrations. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
- Animal Models : Animal studies involving related compounds have illustrated significant effects on reproductive health and endocrine function. For example, exposure to certain tetrahydrofuran derivatives resulted in altered hormone levels and reproductive behaviors in rodent models .
Data Tables
Comparison with Similar Compounds
Substitutions on the Purine Ring
The 6-position substituent is critical for modulating biological activity. Key analogs include:
Key Observations :
Modifications on the Sugar Moiety
All compounds retain the (2R,3S,4R,5R) or similar tetrahydrofuran configurations, critical for maintaining nucleoside-like binding. However, substituents like hydroxymethyl (target compound) vs. tert-butyl-oxadiazolyl (e.g., ) alter steric bulk and electronic properties.
Physicochemical Properties
Implications :
- The naphthalene group significantly increases LogP, favoring tissue penetration but complicating formulation.
- Diamino-substituted analogs exhibit higher solubility due to polar groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
